

MLi-2: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **MLi-2**

Cat. No.: **B609178**

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This technical guide provides an in-depth overview of **MLi-2**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). **MLi-2** has emerged as a critical tool for researchers studying the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease. This document, intended for researchers, scientists, and drug development professionals, details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **MLi-2**.

Chemical Structure and Physicochemical Properties

MLi-2 is a structurally novel compound with a molecular formula of $C_{21}H_{25}N_5O_2$ and a molecular weight of 379.46 g/mol .^[1] Its chemical identity is well-defined, with established IUPAC and CAS registry numbers.

Table 1: Chemical Identifiers of **MLi-2**

Identifier	Value
IUPAC Name	rel-3-[6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-pyrimidyl]-5-[(1-methylcyclopropyl)oxy]-1H-indazole[2][3]
CAS Number	1627091-47-7[1]
SMILES String	C[C@H]1O--INVALID-LINK--C
InChI Key	ATUUNJCZCOMUKD-OKILXGFUSA-N[1]

The physicochemical properties of **MLi-2** have been characterized, highlighting its suitability for in vitro and in vivo studies. It is a white to beige powder and exhibits good solubility in dimethyl sulfoxide (DMSO).[1] However, its aqueous solubility is reported to be poor.

Table 2: Physicochemical Properties of **MLi-2**

Property	Value
Molecular Formula	C ₂₁ H ₂₅ N ₅ O ₂ [1]
Molecular Weight	379.46 g/mol [1]
Appearance	White to beige powder[1]
Solubility	DMSO: ≥ 2 mg/mL[1]
Purity	≥98% (HPLC)[1]
Storage	2-8°C[1]

Pharmacological Properties

MLi-2 is a highly potent and selective inhibitor of LRRK2 kinase activity.[1][4] Its inhibitory activity has been quantified through various assays, demonstrating nanomolar potency.

Table 3: In Vitro Potency of **MLi-2** against LRRK2

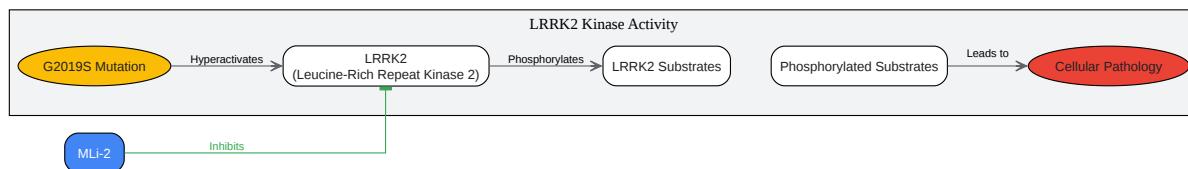
Assay Type	IC ₅₀ (nM)
Purified LRRK2 Kinase Assay	0.76[4]
Cellular pSer935 LRRK2 Dephosphorylation Assay	1.4[4]
Radioligand Competition Binding Assay	3.4[4]

MLi-2 exhibits high selectivity for LRRK2 over a broad panel of other kinases, making it a specific tool for interrogating LRRK2-mediated pathways.[4] It is an orally available and centrally active compound, capable of crossing the blood-brain barrier to engage its target in the central nervous system.[1]

In vivo studies in mice have demonstrated that oral administration of **MLi-2** leads to a dose-dependent inhibition of both central and peripheral LRRK2 activity, as measured by the dephosphorylation of LRRK2 at serine 935 (pSer935).[1]

Signaling Pathway of LRRK2 Inhibition by MLi-2

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, with the G2019S mutation leading to increased kinase activity. **MLi-2** acts by directly inhibiting this kinase activity, thereby preventing the downstream phosphorylation of LRRK2 substrates. This inhibition is believed to mitigate the pathological effects associated with hyperactive LRRK2.



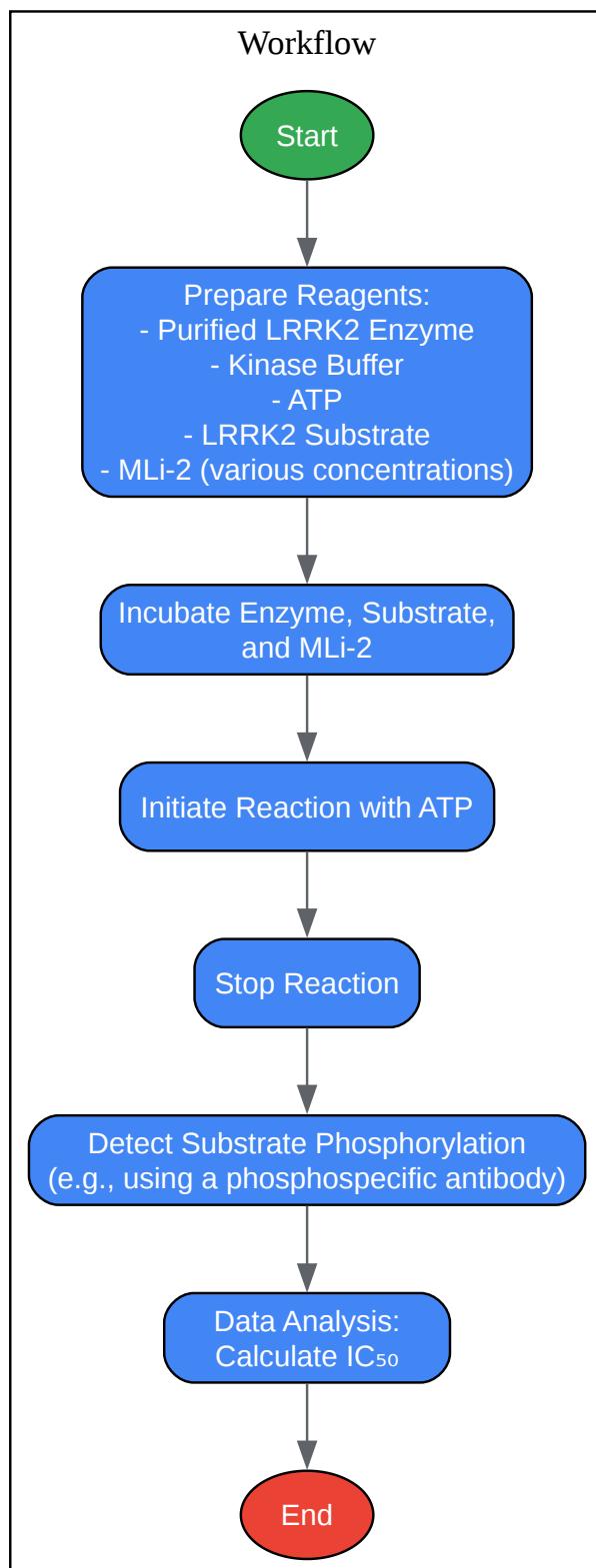
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Figure 1: **MLi-2** inhibits the kinase activity of LRRK2.

Key Experimental Methodologies

Purified LRRK2 Kinase Assay

While a detailed, step-by-step protocol is proprietary to the discovering institution, the principles of the assay to determine the *in vitro* potency of **MLi-2** can be outlined.



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Figure 2: Generalized workflow for a purified LRRK2 kinase assay.

Cellular pSer935 LRRK2 Dephosphorylation Assay

This assay is crucial for determining the cellular potency of **MLi-2**. It typically involves a human cell line that overexpresses LRRK2.

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.[\[4\]](#)

Methodology Outline:

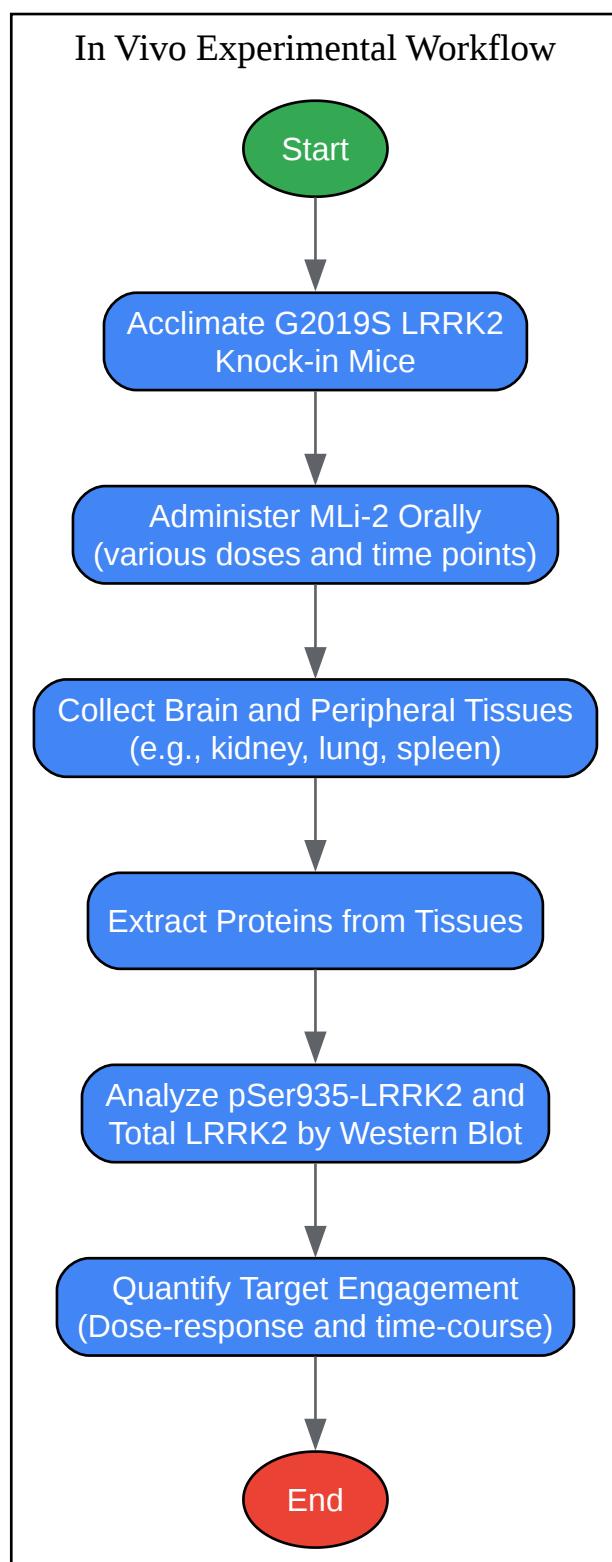
- Cell Culture and Treatment: SH-SY5Y cells stably overexpressing LRRK2 are cultured and then treated with varying concentrations of **MLi-2**.
- Cell Lysis: After a defined incubation period, the cells are lysed to release cellular proteins.
- Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated LRRK2 at serine 935 (anti-pSer935-LRRK2). A second primary antibody for total LRRK2 is used for normalization.
- Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The ratio of pSer935-LRRK2 to total LRRK2 is calculated, and the IC_{50} value is determined.

In Vivo LRRK2 Target Engagement Studies in Mice

These studies are essential to confirm that **MLi-2** can reach its target in the brain and periphery and exert its inhibitory effect.

Animal Model: G2019S LRRK2 knock-in (KI) mice are a relevant model as they carry a pathogenic mutation found in Parkinson's disease patients.

Experimental Workflow:



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Figure 3: Workflow for *in vivo* LRRK2 target engagement studies.

Key Parameters:

- Dosing: **MLi-2** is typically administered orally. Dose-response studies involve a range of doses to determine the ED₅₀, while time-course studies assess the duration of target engagement.
- Tissue Analysis: Brain and peripheral tissues are analyzed to assess the extent of LRRK2 inhibition in different compartments.
- Biomarker: The level of pSer935-LRRK2 is the primary pharmacodynamic biomarker for assessing **MLi-2** activity in vivo.

Conclusion

MLi-2 is a well-characterized, potent, and selective LRRK2 inhibitor that serves as an invaluable research tool. Its favorable pharmacological profile, including oral bioavailability and CNS penetration, makes it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the role of LRRK2 in health and disease. The experimental methodologies outlined in this guide provide a framework for researchers to effectively utilize **MLi-2** in their investigations.

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References

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